molecular formula C17H16N4S B5634428 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethyl-5-methylpyridine-3-carbonitrile

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethyl-5-methylpyridine-3-carbonitrile

Cat. No.: B5634428
M. Wt: 308.4 g/mol
InChI Key: CDEUOWIVJUPWJH-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethyl-5-methylpyridine-3-carbonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds consisting of fused benzene and imidazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethyl-5-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 1,2-diaminobenzene with an appropriate aldehyde to form the benzimidazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethyl-5-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethyl-5-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The benzimidazole moiety can form hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-1-yl)-methylbenzoic acid
  • 2-(4-benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
  • Pyrimido[1,2-a]benzimidazoles

Uniqueness

Compared to similar compounds, 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethyl-5-methylpyridine-3-carbonitrile is unique due to its specific structural features, such as the presence of the pyridine moiety and the ethyl and methyl substituents.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethyl-5-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4S/c1-3-13-11(2)8-12(9-18)17(21-13)22-10-16-19-14-6-4-5-7-15(14)20-16/h4-8H,3,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEUOWIVJUPWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C=C1C)C#N)SCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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